molecular formula C10H14BrClMgS B12540920 magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride CAS No. 671775-27-2

magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride

Cat. No.: B12540920
CAS No.: 671775-27-2
M. Wt: 305.95 g/mol
InChI Key: HTLKUGXTXQMVDO-UHFFFAOYSA-M
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Description

Magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride is a complex organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of the thiophene ring, a sulfur-containing heterocycle, adds unique properties to this compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride typically involves the reaction of 5-bromo-4-hexyl-2H-thiophene with magnesium in the presence of anhydrous ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

5-bromo-4-hexyl-2H-thiophene+MgThis compound\text{5-bromo-4-hexyl-2H-thiophene} + \text{Mg} \rightarrow \text{this compound} 5-bromo-4-hexyl-2H-thiophene+Mg→this compound

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in anhydrous ether.

    Substitution Reactions: Often uses alkyl halides under anhydrous conditions.

    Coupling Reactions: Utilizes palladium catalysts and bases like potassium carbonate.

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Thiophenes: From substitution reactions.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

Magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride has several applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.

    Material Science: Involved in the synthesis of conductive polymers and organic semiconductors.

    Pharmaceuticals: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Agricultural Chemistry: Employed in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The thiophene ring can also participate in π-π interactions, enhancing the reactivity and selectivity of the compound in certain reactions.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;5-bromo-2-thiophen-2-ide;chloride
  • Magnesium;5-chloro-4-hexyl-2H-thiophen-2-ide;chloride
  • Magnesium;5-iodo-4-hexyl-2H-thiophen-2-ide;chloride

Uniqueness

Magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride is unique due to the presence of the hexyl group, which imparts hydrophobic characteristics and can influence the solubility and reactivity of the compound. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

671775-27-2

Molecular Formula

C10H14BrClMgS

Molecular Weight

305.95 g/mol

IUPAC Name

magnesium;5-bromo-4-hexyl-2H-thiophen-2-ide;chloride

InChI

InChI=1S/C10H14BrS.ClH.Mg/c1-2-3-4-5-6-9-7-8-12-10(9)11;;/h7H,2-6H2,1H3;1H;/q-1;;+2/p-1

InChI Key

HTLKUGXTXQMVDO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC1=C(S[C-]=C1)Br.[Mg+2].[Cl-]

Origin of Product

United States

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